Bicyclo[6.1.0]nonane can be derived from various synthetic routes, primarily starting from simpler cyclic compounds such as cyclooctadiene. It is classified as a bicyclic alkane due to its saturated nature and the presence of two interconnected cycles. The compound has garnered interest in the field of organic chemistry due to its unique structural properties, which can influence reactivity and interaction with biological systems.
The synthesis of bicyclo[6.1.0]nonane typically involves several key methodologies:
These methods demonstrate a range of strategies for synthesizing bicyclo[6.1.0]nonane derivatives, emphasizing both efficiency and scalability.
Bicyclo[6.1.0]nonane features a distinctive molecular structure that can be represented as follows:
The stereochemistry of bicyclo[6.1.0]nonane can vary depending on the synthetic route employed, resulting in different diastereomers with distinct physical properties.
Bicyclo[6.1.0]nonane participates in various chemical reactions that are significant for its application in organic synthesis:
The mechanism by which bicyclo[6.1.0]nonane derivatives exert their effects often involves:
This mechanism underscores the versatility of bicyclo[6.1.0]nonane in synthetic chemistry and its potential in biological applications.
Bicyclo[6.1.0]nonane exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior during chemical reactions and its utility in various applications.
Bicyclo[6.1.0]nonane has several significant applications:
The synthesis of bicyclo[6.1.0]nonane (BCN) derivatives originated from foundational work on strained carbocyclic systems. The earliest practical route to BCN precursors emerged from Skattebøl's 1969 synthesis of 1,2-cyclononadiene, where cis-cyclooctene underwent dibromocarbene addition followed by lithium-mediated elimination to form the strained allene intermediate—a key precursor to BCN frameworks [7]. This method established the dibromocarbene cyclopropanation strategy for fusing the three-membered ring onto an eight-membered cyclic alkene, exploiting the ring strain of cyclooctene to drive the transformation.
Subsequent refinements focused on stereochemical control during cyclopropanation. Researchers discovered that transition metal catalysts could enhance diastereoselectivity in the formation of the bicyclic core, particularly for controlling the exo or endo configurations of substituents. Early routes faced limitations in functional group tolerance, as the harsh reductive conditions (e.g., organolithium reagents) decomposed sensitive moieties. The synthesis of unsubstituted bicyclo[6.1.0]nonane itself (C₉H₁₆, CID 136124) served primarily as a structural proof, with later efforts targeting derivatives like BCN alcohol for application studies [4] [6].
Table 1: Early Synthetic Approaches to Bicyclo[6.1.0]nonane Scaffolds
| Method | Key Steps | Product | Limitations |
|---|---|---|---|
| Dibromocarbene Addition | Cyclooctene + :CBr₂, then Li reduction | 1,2-Cyclononadiene precursor | Low functional group tolerance |
| Transition Metal Catalysis | Rh-catalyzed cyclopropanation of cyclooctenes | Functionalized BCN derivatives | Moderate diastereoselectivity |
| Ring-Expansion Strategies | Vinylcyclopropane rearrangements | Disubstituted BCN cores | Multi-step, low yields |
The exploration of BCN's reactivity accelerated with the recognition that its fused cyclopropane imposed angular strain on the central cyclononyne ring. Van Delft's group pioneered the application of BCN derivatives in strain-promoted azide-alkyne cycloaddition (SPAAC), demonstrating in 2008-2010 that the alkyne within BCN undergoes rapid [3+2] cycloadditions with azides without copper catalysts [1]. This reactivity stemmed from the ~18 kcal/mol strain energy, which lowered the activation barrier for dipolar cycloadditions.
A critical breakthrough came in 2014 with the discovery of BCN's sydnone cycloaddition capability. Wallace and Chin demonstrated that BCN reacts with aryl sydnones at physiologically relevant temperatures (37°C) in aqueous buffers, forming pyrazole adducts with a rate constant of 0.054 M⁻¹s⁻¹—comparable to other bioorthogonal reactions [2] [3]. This reaction proceeded via a [3+2] dipolar cycloaddition followed by CO₂ extrusion, enabling metal-free protein labeling. Concurrently, researchers identified BCN's acid sensitivity as a major limitation. Exposure to detritylation agents (e.g., trichloroacetic acid, TCA) during oligonucleotide synthesis caused alkyne hydrolysis to ketones, deactivating the bioorthogonal handle [1] [5].
Table 2: Kinetic Parameters of BCN in Strain-Promoted Reactions
| Reaction Partner | Conditions | Rate Constant (M⁻¹s⁻¹) | Application |
|---|---|---|---|
| Benzyl Azide | PBS, pH 7.4, 25°C | ~0.3 | Small molecule conjugation |
| Phenyl Sydnone | 55:45 MeOH:H₂O, 21°C | 0.054 | Protein labeling |
| Tetrazine | Aqueous buffer, 25°C | >10 | Not applicable to BCN |
The shift from BCN as a synthetic curiosity to a bioorthogonal tool required strategic molecular redesign. Initial applications focused on terminal modifications of biomolecules, as BCN phosphoramidites could be coupled to the 5′-end of oligonucleotides without exposing the alkyne to repetitive acidic deprotection cycles [1]. However, this restricted incorporation to a single site per molecule. A pivotal innovation came with the development of BCN carboxylic acid (2019-2021), which enabled stable amide-linked conjugates rather than hydrolysis-prone carbamates. Rady et al. demonstrated that BCN-amide probes exhibited superior stability in biological media compared to carbamate analogs, maintaining reactivity for SPAAC over extended periods [9].
For oligonucleotide therapeutics, Karalė and colleagues engineered acid-resistant BCN linkers (2024) compatible with automated solid-phase synthesis. By employing dichloroacetic acid (DCA) instead of TCA for detritylation and optimizing linker stereoelectronics, they achieved internal incorporation of BCN units into phosphorothioate oligonucleotides. Post-synthesis, these BCN-modified oligonucleotides retained >90% SPAAC reactivity after 24 hours, enabling site-specific conjugation of azide-functionalized ligands without copper catalysts [1] [5] [10]. This advancement positioned BCN as a versatile handle for generating oligonucleotide-peptide conjugates with enhanced targeting properties.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: